2-(4-(3-Bromophenyl)-1H-pyrazol-1-yl)acetic acid
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Overview
Description
2-(4-(3-Bromophenyl)-1H-pyrazol-1-yl)acetic acid is an organic compound that features a bromophenyl group attached to a pyrazole ring, which is further connected to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(3-Bromophenyl)-1H-pyrazol-1-yl)acetic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a [3+2] cycloaddition reaction of N-isocyanoiminotriphenylphosphorane with terminal alkynes. This reaction is mediated by silver and offers mild conditions with broad substrate scope.
Bromination: The bromophenyl group can be introduced through electrophilic aromatic substitution.
Coupling: The bromophenyl group is then coupled with the pyrazole ring using a Suzuki–Miyaura coupling reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the aforementioned synthetic routes. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-(3-Bromophenyl)-1H-pyrazol-1-yl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in ethanol for nucleophilic substitution.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
2-(4-(3-Bromophenyl)-1H-pyrazol-1-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-(3-Bromophenyl)-1H-pyrazol-1-yl)acetic
Properties
Molecular Formula |
C11H9BrN2O2 |
---|---|
Molecular Weight |
281.10 g/mol |
IUPAC Name |
2-[4-(3-bromophenyl)pyrazol-1-yl]acetic acid |
InChI |
InChI=1S/C11H9BrN2O2/c12-10-3-1-2-8(4-10)9-5-13-14(6-9)7-11(15)16/h1-6H,7H2,(H,15,16) |
InChI Key |
YEJMDDKXQYNCMN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=CN(N=C2)CC(=O)O |
Origin of Product |
United States |
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